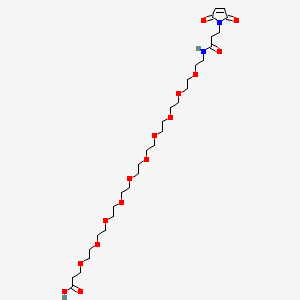
Lig2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lig2 is an inhibitor against high-risk strains of human papillomavirus (HPV) E6 oncoprotein.
Wissenschaftliche Forschungsanwendungen
Discovery and Development of LIG
Laser-Induced Graphene (LIG) is a 3D porous material created by direct laser writing with a CO2 laser on carbon materials in the ambient atmosphere, combining the preparation and patterning of 3D graphene into a single step. Since its discovery in 2014, LIG has seen significant interest in research due to its unique properties and various applications (Ye, James, & Tour, 2018).
Applications in Energy Storage Devices
LIG's applications in energy storage devices, particularly in supercapacitors and batteries, are noteworthy. This application stems from LIG's unique three-dimensional porous structure, which is achieved by scribing polymer materials with a CO2 laser (Ma, Zhu, Wang, Song, & Cao, 2020).
Environmental Applications
The environmental applications of LIG, particularly in areas such as energy conversion and storage, sensors, antibacterials, and desalination, have been significant. The advancements in synthetic techniques and the development of functional LIG composites have enabled its use in solving various environmental issues (Cheng et al., 2021).
Mechanical Sensing
LIG has found applications in mechanical sensing. Its ability to be synthesized on cellulosic materials like paper has opened doors to various potential applications, including strain and bending sensors, highlighting its versatility and potential for low-cost, sustainable mechanical sensing solutions (Kulyk et al., 2021).
Advancements in Synthesis and Patterning
Significant advancements in the synthesis and patterning of LIG from commercial polymers have been achieved, paving the way for its use in electronic and energy storage devices. The one-step, scalable approach for producing and patterning porous graphene films with 3D networks from commercial polymer films using a CO2 infrared laser is particularly notable (Lin et al., 2014).
Wearable and Flexible Electronics
LIG's application in wearable and flexible electronics, especially as a material for flexible and embeddable gas sensors, is an area of growing interest. The formation of flexible gas sensors that can be incorporated on a variety of surfaces, including in cement to form refractory composite materials, showcases LIG's potential in this domain (Stanford et al., 2019).
Water Treatment and Adsorption
LIG's use as an effective adsorbent for water treatment has been demonstrated, with significant removal of dyes from aqueous solutions observed. This solvent-free fabrication of LIG, generated on surfaces, could be an advantageous graphene-based adsorbent for water remediation (Rathinam et al., 2017).
Flexible IoT Sensors
The application of LIG in the Internet of Things (IoT) as flexible antenna-based strain sensors for wireless human motion monitoring has been explored. This leverages the sensitivity of LIG in detecting strain, thereby enabling its use in real-time applications like human motion monitoring and industrial strain sensing (Sindhu et al., 2021).
Eigenschaften
Produktname |
Lig2 |
|---|---|
Molekularformel |
C17H15N5OS |
Molekulargewicht |
337.4 |
IUPAC-Name |
N-((6-Methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5OS/c1-10-4-5-11-12(7-10)20-16(19-11)9-18-17(23)14-8-13(21-22-14)15-3-2-6-24-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20)(H,21,22) |
InChI-Schlüssel |
YHVANOSCUQPYAX-UHFFFAOYSA-N |
SMILES |
O=C(C1=NNC(C2=CC=CS2)=C1)NCC3=NC4=CC=C(C)C=C4N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lig-2; Lig 2; Lig2; ZINC-362643639; ZINC 362643639; ZINC362643639 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)